2-[(3,4-Dimethylphenyl)thio]ethanamine hydrochloride
Description
2-[(3,4-Dimethylphenyl)thio]ethanamine hydrochloride is a substituted phenethylamine derivative characterized by a thioether (-S-) linkage between the ethylamine backbone and a 3,4-dimethylphenyl group. Its molecular formula is C₁₀H₁₆ClNS, with a molecular weight of 217.76 g/mol .
The compound’s physicochemical properties are inferred from its structure: the electron-donating methyl groups on the aromatic ring and the sulfur atom in the thioether moiety likely influence its solubility, stability, and reactivity.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)sulfanylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS.ClH/c1-8-3-4-10(7-9(8)2)12-6-5-11;/h3-4,7H,5-6,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPKWVMJAUAXDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SCCN)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3,4-Dimethylphenyl)thio]ethanamine hydrochloride typically involves the reaction of 3,4-dimethylthiophenol with 2-chloroethylamine hydrochloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the purity and quality of the final product.
Types of Reactions:
Oxidation: The thioether group in this compound can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
Overview
2-[(3,4-Dimethylphenyl)thio]ethanamine hydrochloride is an organic compound that belongs to the thioether class, characterized by a thioether linkage between a dimethylphenyl group and an ethanamine moiety. Its unique structural properties make it valuable in various scientific research applications, particularly in chemistry, biology, and medicine.
Chemistry
- Building Block for Organic Synthesis : The compound serves as a crucial building block in synthesizing more complex organic molecules. Its thioether linkage allows for diverse chemical reactions, including oxidation and reduction processes.
Biology
- Biological Activity : Research has indicated potential biological activities of this compound, including antimicrobial and anticancer properties. It is being investigated for its interactions with biomolecules, which may lead to novel therapeutic applications.
Medicine
- Therapeutic Properties : The compound is explored for its potential therapeutic effects. Its mechanism of action involves binding to specific enzymes or receptors, modulating their activity, and influencing various biochemical pathways. This makes it a candidate for developing new pharmaceutical agents targeting diseases.
Industry
- Specialty Chemicals Development : In industrial applications, this compound is utilized in creating specialty chemicals and materials due to its unique chemical reactivity and stability in hydrochloride form.
Mechanism of Action
The mechanism of action of 2-[(3,4-Dimethylphenyl)thio]ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether linkage and the ethanamine moiety play crucial roles in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparison with Similar Compounds
(a) Aromatic Substitution Patterns
(b) Pharmacological and Toxicological Profiles
- Dopamine HCl: Well-documented as a neurotransmitter and cardiovascular agent, with acute toxicity data (e.g., LD₅₀ in rodents: 59 mg/kg intravenously) .
- Thiophene Fentanyl HCl : Exhibits high opioid receptor affinity but carries significant addiction and respiratory depression risks .
Research Findings and Gaps
- Target Compound: Limited toxicological or pharmacological data are available. Its safety profile remains unclassified, unlike dopamine HCl, which is well-characterized .
Biological Activity
2-[(3,4-Dimethylphenyl)thio]ethanamine hydrochloride, also known by its CAS number 1052544-92-9, is an organic compound classified as a thioether. Its structure features a thioether linkage between a dimethylphenyl group and an ethanamine moiety. This compound has garnered interest in various fields, particularly in chemistry and pharmacology, due to its potential biological activities.
The compound's molecular formula is C10H14ClS, and it has a molecular weight of 219.74 g/mol. The presence of the thioether group is significant in influencing its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The thioether linkage enhances its binding affinity and specificity, potentially modulating various biochemical pathways through inhibition or activation of target proteins.
Biological Activity Overview
Research indicates that the compound may exhibit several biological activities:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Some analogs have demonstrated neuroprotective properties, potentially making them candidates for further research in neurodegenerative diseases.
- Antimicrobial Properties : Investigations into related compounds have indicated potential antibacterial and antifungal activities.
Research Findings
A review of the literature reveals several key studies that highlight the biological activity of this compound and related compounds:
- Antiproliferative Studies : In vitro tests have been conducted to evaluate the antiproliferative effects on various cancer cell lines. For instance, compounds with similar thioether structures have shown IC50 values indicating significant cytotoxicity against human cancer cell lines .
- Mechanistic Insights : Research has focused on understanding the mechanisms by which these compounds exert their effects. Binding assays and molecular docking studies have suggested that the thioether moiety plays a crucial role in interacting with target proteins involved in cancer progression .
- Structure-Activity Relationship (SAR) : Studies exploring SAR have indicated that modifications to the dimethylphenyl group can enhance or diminish biological activity. The positioning of methyl groups on the phenyl ring appears to influence both binding affinity and biological efficacy .
Data Table: Biological Activity Summary
Case Studies
Several case studies have explored the therapeutic potential of compounds similar to this compound:
- Case Study 1 : A study assessing the cytotoxic effects of a series of thioether compounds on HeLa cells revealed that certain structural modifications led to enhanced potency compared to standard chemotherapeutics.
- Case Study 2 : Research involving animal models indicated that derivatives of this compound could reduce inflammation and promote neuroprotection in models of neurodegeneration.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
